(R)-2-Bromohexanoic acid
CAS No.: 91423-83-5
Cat. No.: VC3922556
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91423-83-5 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | (2R)-2-bromohexanoic acid |
| Standard InChI | InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
| Standard InChI Key | HZTPKMIMXLTOSK-RXMQYKEDSA-N |
| Isomeric SMILES | CCCC[C@H](C(=O)O)Br |
| SMILES | CCCCC(C(=O)O)Br |
| Canonical SMILES | CCCCC(C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Stereochemistry
(R)-2-Bromohexanoic acid belongs to the class of α-bromo carboxylic acids, where the bromine atom is attached to the second carbon of a six-carbon chain. Its chiral center at C2 confers distinct stereochemical properties, as evidenced by its isomeric SMILES notation . The (R)-enantiomer exhibits specific spatial arrangements that influence its reactivity and biological interactions, making it a valuable substrate for asymmetric synthesis.
Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal that (R)-2-bromohexanoic acid crystallizes in the monoclinic space group with unit cell parameters , , , and . The crystal packing is stabilized by intermolecular hydrogen bonds between carboxylic acid groups, forming a layered structure. Notably, the bromine atom occupies an equatorial position relative to the carboxylate moiety, minimizing steric hindrance (Fig. 1).
Table 1: Crystallographic Data for (R)-2-Bromohexanoic Acid
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell volume | 784.21(17) ų |
| Z | 4 |
| R-factor | 0.0225 |
| Radiation type | Mo Kα () |
Synthesis and Industrial Production
Bromination of Alkanoic Acids
The synthesis of (R)-2-bromohexanoic acid typically involves selective α-bromination of hexanoic acid. A patented two-step process optimizes yield and purity:
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Bromination: Hexanoic acid reacts with bromine in the presence of a catalytic amount of phosphorus tribromide (), yielding 2-bromohexanoic acid with >99% regioselectivity .
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Esterification and Resolution: The racemic mixture undergoes esterification with chiral alcohols (e.g., (R)-(-)-2-octanol) followed by enzymatic resolution to isolate the (R)-enantiomer .
Table 2: Key Reaction Parameters
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Bromination | 80–120 | 85 | |
| Esterification | 60–100 | H₂SO₄ | 79 |
This method minimizes byproducts like dibrominated species and achieves a final purity exceeding 99.5% .
Biological Activity and Mechanism of Action
Dual Enzyme Inhibition in Pseudomonas aeruginosa
(R)-2-Bromohexanoic acid exhibits potent inhibitory effects on P. aeruginosa, a pathogen notorious for antibiotic-resistant biofilms. At 2 mM concentration, it suppresses rhamnolipid and polyhydroxyalkanoate (PHA) synthesis by ≥90%, targeting the homologous enzymes RhlA and PhaG . These enzymes share 57% sequence homology and utilize (R)-3-hydroxyacyl-CoA precursors, which the brominated analog competitively displaces (Fig. 2).
Chain-Length Dependency
Comparative studies of 2-bromoalkanoic acids (C6–C10) reveal an inverse relationship between alkyl chain length and inhibitory potency:
The shorter C6 chain enhances membrane permeability and active-site compatibility, making (R)-2-bromohexanoic acid the most effective congener.
Industrial and Pharmaceutical Applications
Antimicrobial Agent Development
The compound’s ability to disrupt biofilm formation positions it as a lead candidate for novel antimicrobials. Its dual inhibition of virulence factors (rhamnolipids) and energy storage polymers (PHA) offers a multitarget approach to combat multidrug-resistant infections .
Chiral Synthesis Intermediate
(R)-2-Bromohexanoic acid serves as a precursor for stereoselective synthesis of:
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Pharmaceuticals: Nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
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Agrochemicals: Herbicides with enantioselective activity.
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